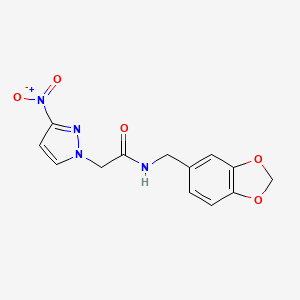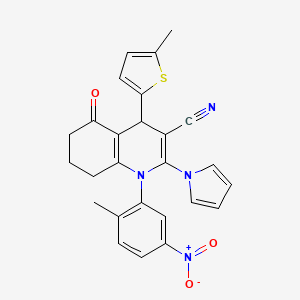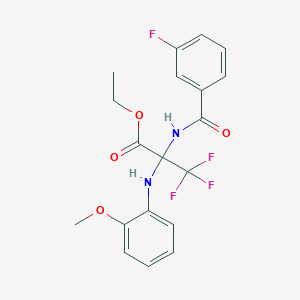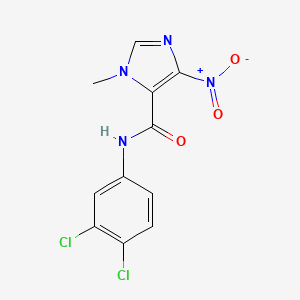
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a benzodioxole ring, a nitro-substituted pyrazole ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone, followed by nitration to introduce the nitro group.
Coupling Reaction: The benzodioxole and nitro-pyrazole intermediates can be coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for nitro group reduction.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the benzodioxole and pyrazole rings might contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the benzodioxole and nitro-pyrazole moieties, which can impart distinct chemical and biological properties. The nitro group, in particular, can influence the compound’s reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C13H12N4O5 |
|---|---|
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N4O5/c18-13(7-16-4-3-12(15-16)17(19)20)14-6-9-1-2-10-11(5-9)22-8-21-10/h1-5H,6-8H2,(H,14,18) |
Clave InChI |
QGAGFXZXJPIBLN-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-6-(2-bromophenyl)-3-azaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolan]-3-ene-1,5-dicarbonitrile](/img/structure/B11486291.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486304.png)
![1-(3-chlorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11486311.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11486316.png)

![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11486333.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11486347.png)
![2-({5,6-bis[4-(propan-2-yl)phenyl]-1,2,4-triazin-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11486355.png)

![N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxamide](/img/structure/B11486381.png)


![methyl N-[(3-chloro-2-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-phenoxyalaninate](/img/structure/B11486410.png)
![1-methyl-4-(4-methylphenyl)-6-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11486413.png)
